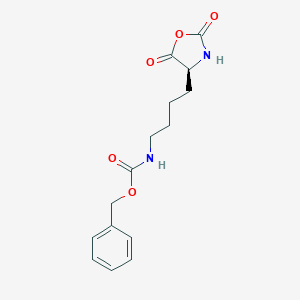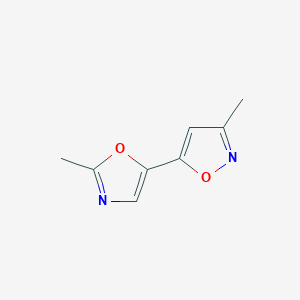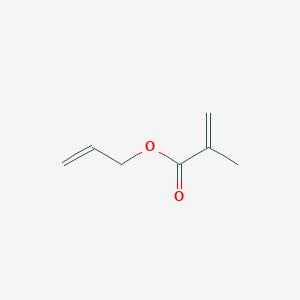
N6-Carbobenzoxy-L-lysine N-Carboxyanhydride
Übersicht
Beschreibung
“N6-Carbobenzoxy-L-lysine N-Carboxyanhydride” is a derivative of L-lysine . It is used in the preparation of Polylysine, a synthetic, basic poly-α-amino acid .
Molecular Structure Analysis
The molecular formula of “N6-Carbobenzoxy-L-lysine N-Carboxyanhydride” is C15H18N2O5 . The molecular weight is 306.31 g/mol .
Physical And Chemical Properties Analysis
“N6-Carbobenzoxy-L-lysine N-Carboxyanhydride” has a density of 1.248 g/cm^3 . Other physical and chemical properties include ACD/LogP: 1.641, ACD/LogD (pH 5.5): 1.64, ACD/LogD (pH 7.4): 1.64, ACD/BCF (pH 5.5): 10.40, ACD/BCF (pH 7.4): 10.27, ACD/KOC (pH 5.5): 185.99, ACD/KOC (pH 7.4): 183.72, #H bond acceptors: 7, #H bond donors: 2, #Freely Rotating Bonds: 8, Polar Surface Area: 93.73 Å^2, Index of Refraction: 1.538, Molar Refractivity: 76.765 cm^3, Molar Volume: 245.386 cm^3, Polarizability: 30.432×10^-24 cm^3, and Surface Tension: 47.9 dyne/cm .
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
N6-Carbobenzoxy-L-lysine N-Carboxyanhydride: is utilized in the synthesis of polyamino acid nanomicelles, which are promising for drug delivery applications. These nanomicelles exhibit pH/temperature dual responsiveness , making them suitable for controlled drug release . The ability to release drugs under specific conditions can significantly improve therapeutic efficacy and reduce side effects.
Biomedical Materials
The compound serves as a precursor for polylysine, which has shown potential in biomedical applications due to its biocompatibility and biodegradability . Polylysine can be designed with various side chains to obtain materials with specific functions, such as targeted drug delivery or tissue engineering scaffolds.
Antifungal Applications
Polylysine, derived from N6-Carbobenzoxy-L-lysine N-Carboxyanhydride , has demonstrated inhibitory effects against fungal infections, including those caused by Trichophyton mentagrophytes , T. rubrum , and Candida albicans . This application is particularly relevant in the agricultural sector to protect plants from fungal pathogens.
Synthesis of Therapeutic Alkaloids
The compound can be involved in tandem reactions with carbon dioxide to synthesize therapeutic alkaloids . This method provides a greener alternative to conventional synthesis routes, which often involve toxic reagents like phosgene.
Polymer Nanomicelle Formation
Due to its amphiphilic nature, N6-Carbobenzoxy-L-lysine N-Carboxyanhydride can self-assemble into polymer nanomicelles in certain solvents . These structures are stable and can encapsulate drugs, offering a novel approach to drug solubility and stability enhancement.
Magnetic Targeting in Drug Delivery
The compound is a key component in the creation of multifunctional magnetoliposomes, which can be used for active and magnetic targeting in drug delivery systems . These magnetoliposomes can be engineered to carry drugs to specific sites in the body, improving the precision of treatments.
Green Chemistry
The synthesis of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride from amino acids and carbon dioxide represents an advancement in green chemistry practices . This process avoids the use of hazardous chemicals and aligns with the principles of sustainability and environmental responsibility.
Molecular Design for Specific Functions
By manipulating the molecular structure of polyamino acids derived from N6-Carbobenzoxy-L-lysine N-Carboxyanhydride , researchers can design materials with tailored properties for specific applications . This flexibility allows for the development of innovative solutions across various fields of science and technology.
Safety and Hazards
Wirkmechanismus
Target of Action
N6-Carbobenzoxy-L-lysine N-Carboxyanhydride, also known as (S)-Benzyl (4-(2,5-dioxooxazolidin-4-yl)butyl)carbamate, is a derivative of the amino acid L-lysine
Mode of Action
It is known that this compound is a protected form of the amino acid l-lysine, where the side chain amine is z-protected and the α-amine and carboxylic acid groups are linked via a carboxyl . This protection may influence how the compound interacts with its targets.
Biochemical Pathways
Amino acids and their derivatives are known to influence various physiological processes, including the secretion of anabolic hormones, fuel supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Result of Action
lycopersici, although it was also found to be toxic to the plants .
Eigenschaften
IUPAC Name |
benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLIDIRDRPSCHN-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@H]2C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433230 | |
| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |
CAS RN |
1676-86-4 | |
| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is N6-Carbobenzoxy-L-lysine N-carboxyanhydride (Cbz-l-Lys NCA) particularly useful in the synthesis of block copolymers containing poly(N-isopropylacrylamide) (PNIPAM)?
A1: Cbz-l-Lys NCA is valuable in this context because it allows for the controlled ring-opening polymerization (ROP) of the lysine monomer while keeping the reactive amine group protected [, ]. This protection is crucial. The protected amine can be selectively deprotected after the ATRP step, enabling its use as a macroinitiator for the subsequent ROP of Cbz-l-Lys NCA []. This controlled approach ensures the formation of well-defined block copolymers with desired chain lengths and architectures.
Q2: How does the structure of the polymer synthesized from N6-Carbobenzoxy-L-lysine N-carboxyanhydride contribute to its antibacterial activity, as discussed in the second research paper?
A2: The second research paper focuses on creating a polymer that mimics the behavior of antimicrobial peptides. After polymerization with Cbz-l-Lys NCA, the carbobenzoxy protecting groups are removed, and the resulting amine groups are further modified with guanidinium groups []. This results in a cationic polymer, mimicking the positive charge found in many naturally occurring antimicrobial peptides. This positive charge is believed to interact with the negatively charged bacterial membranes, leading to disruption and bacterial death [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)






![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)




![[(4aS,4bR,6aS,8S,10aS,10bS,12aS)-10a,12a-dimethyl-2-oxo-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydro-1H-naphtho[2,1-f]quinolin-8-yl] 2-[bis(2-chloroethyl)amino]benzoate](/img/structure/B124390.png)